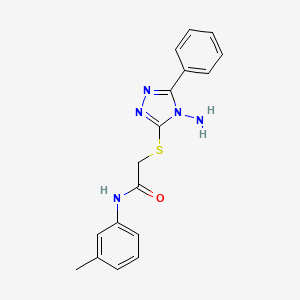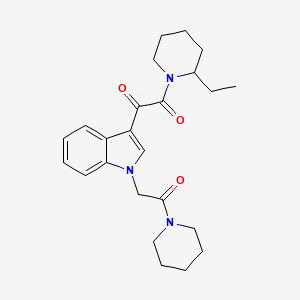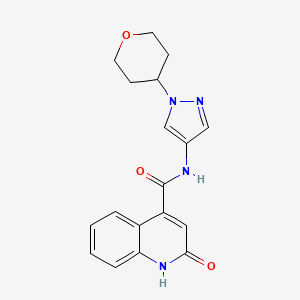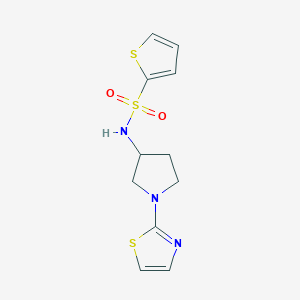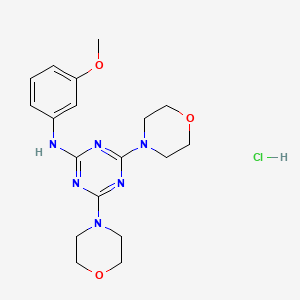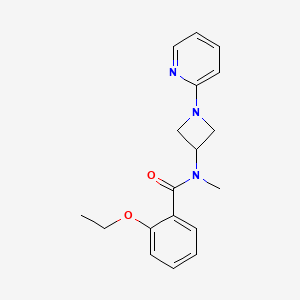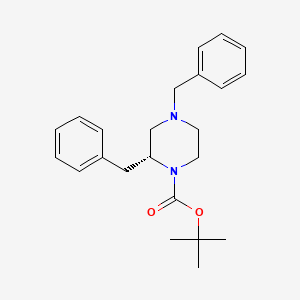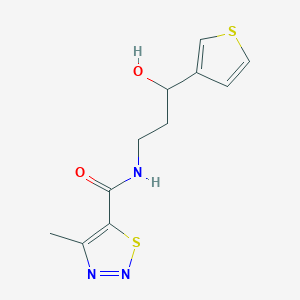
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, also known as HPTP, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. HPTP is a small molecule that belongs to the class of thiadiazole derivatives, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is not fully understood, but it is believed to act through multiple pathways. N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which play a key role in inflammation and cancer progression. N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism and has been implicated in various diseases.
Biochemical and Physiological Effects
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide inhibits the activity of COX-2 and MMPs, reduces the production of pro-inflammatory cytokines, and induces apoptosis in cancer cells. In vivo studies have shown that N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide reduces tumor growth and inflammation in animal models of cancer and inflammation, and has neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target site. It is also stable and can be easily synthesized in the lab. However, N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide also has some limitations. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established.
Future Directions
There are several future directions for the study of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. One direction is to further investigate its mechanism of action and identify its target molecules. Another direction is to optimize its pharmacological properties, such as its bioavailability and selectivity. Additionally, further preclinical and clinical studies are needed to evaluate its safety and efficacy in humans.
Synthesis Methods
The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves the reaction of 3-mercapto propionic acid with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting intermediate is then treated with N-hydroxysuccinimide ester of 3-mercapto propionic acid to yield the final product, N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide.
Scientific Research Applications
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the proliferation of cancer cells. In inflammation research, N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. In neurodegenerative disease research, N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S2/c1-7-10(18-14-13-7)11(16)12-4-2-9(15)8-3-5-17-6-8/h3,5-6,9,15H,2,4H2,1H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXWHDIMGYGGAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

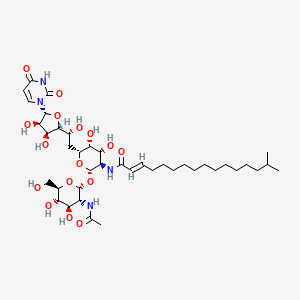
![ethyl 2-(2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate](/img/structure/B2598785.png)
![2-[4-(cyclopentylamino)-2-oxoquinazolin-1(2H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2598786.png)

